L-156602

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

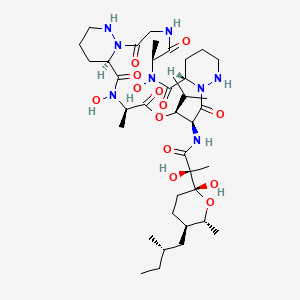

C38H64N8O13 |

|---|---|

Poids moléculaire |

841.0 g/mol |

Nom IUPAC |

(2S)-N-[(6S,9S,16S,17S,20R,23R)-7,21-dihydroxy-6,20-dimethyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2R,5R,6R)-2-hydroxy-6-methyl-5-[(2S)-2-methylbutyl]oxan-2-yl]propanamide |

InChI |

InChI=1S/C38H64N8O13/c1-9-21(4)18-25-14-15-38(55,59-24(25)7)37(8,54)36(53)42-29-30(20(2)3)58-35(52)23(6)46(57)32(49)26-12-10-16-40-43(26)28(47)19-39-31(48)22(5)45(56)33(50)27-13-11-17-41-44(27)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t21-,22-,23+,24+,25+,26+,27-,29-,30-,37+,38+/m0/s1 |

Clé InChI |

ZJZOPNINWIGNQW-INBMEMTISA-N |

SMILES isomérique |

CC[C@H](C)C[C@H]1CC[C@@](O[C@@H]1C)([C@@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@@H]4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |

SMILES canonique |

CCC(C)CC1CCC(OC1C)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)C)O)C)C(C)C)O)O |

Synonymes |

L 156602 L-156,602 PD 124966 PD-124966 |

Origine du produit |

United States |

Foundational & Exploratory

The Mechanism of Action of L-156,602: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,602 is a cyclic hexadepsipeptide of microbial origin, identified as an antagonist of the complement C5a receptor.[1] This document provides a comprehensive overview of the mechanism of action of L-156,602, detailing its interaction with the C5a receptor, its effects on downstream signaling pathways, and its activity in preclinical models of inflammation. The information is compiled from available scientific literature to serve as a technical guide for researchers and professionals in the field of drug development and immunology.

Introduction to L-156,602 and the C5a Receptor

L-156,602 is a natural product isolated from Streptomyces sp. MA6348.[1] It has been characterized as an antagonist of the C5a receptor (C5aR), a key player in the inflammatory cascade. The complement system, a crucial component of innate immunity, converges on the cleavage of complement component C5 into C5a and C5b. C5a is a potent pro-inflammatory anaphylatoxin that mediates its effects primarily through the G protein-coupled receptor C5aR1 (CD88).[2] A second receptor, C5aR2 (C5L2 or GPR77), also binds C5a but its signaling functions are less clearly defined.[2]

Activation of C5aR1 by C5a triggers a multitude of inflammatory responses, including chemotaxis of immune cells (especially neutrophils), release of pro-inflammatory cytokines and chemokines, and upregulation of adhesion molecules.[3] Consequently, antagonism of the C5a-C5aR1 axis represents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases.

Molecular Mechanism of Action

The primary mechanism of action of L-156,602 is the competitive inhibition of C5a binding to its receptor, C5aR1. By occupying the receptor binding site, L-156,602 prevents the conformational changes required for receptor activation and downstream signaling.

C5a Receptor Binding Affinity

The potency of L-156,602 as a C5a receptor antagonist has been quantified through competitive binding assays.

| Compound | Parameter | Value | Species | Assay Type | Reference |

| L-156,602 | IC50 | 2 µM | Not Specified | C5a Binding Inhibition | [2] |

Table 1: In vitro binding affinity of L-156,602 for the C5a receptor.

Effects on Downstream Signaling and Cellular Functions

Inhibition of Neutrophil Chemotaxis

A hallmark of C5a activity is the directed migration of neutrophils to sites of inflammation. As a C5a receptor antagonist, L-156,602 would be expected to inhibit this process.

C5a Signaling Pathway

The binding of C5a to C5aR1 initiates a signaling cascade that is inhibited by L-156,602.

In Vivo Anti-Inflammatory Activity

The efficacy of L-156,602 has been evaluated in murine models of inflammation. These studies highlight the compound's selective anti-inflammatory properties.

| Animal Model | Inflammatory Agent | Effect of L-156,602 | Reference |

| Mouse | Concanavalin (B7782731) A | Suppressed inflammation | [4] |

| Mouse | Muramyl dipeptide (MDP) | Significantly suppressed acute joint inflammation | [4] |

| Mouse | Serotonin | No suppression of inflammation | [4] |

| Mouse | Carrageenan | No suppression of inflammation | [4] |

| Mouse Footpad Edema | Concanavalin A | Profoundly suppressed edema and neutrophil migration | [5] |

| Mouse Footpad Edema | Zymosan | Did not significantly influence edema | [5] |

Table 2: Summary of the in vivo anti-inflammatory effects of L-156,602.

The notable efficacy of L-156,602 in the concanavalin A-induced model of T-cell-dependent hepatitis suggests a potential role in modulating T-cell-mediated inflammatory responses, which may extend beyond simple C5a antagonism.[5]

Experimental Protocols

Detailed experimental protocols for the characterization of L-156,602 are not extensively published. However, based on standard methodologies for studying C5a receptor antagonists, the following outlines are representative of the likely experimental designs.

C5a Receptor Radioligand Binding Assay (Generalized Protocol)

This type of assay is used to determine the binding affinity (IC50) of a test compound.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the human C5aR1, such as HEK293 cells.

-

Incubation: A constant concentration of radiolabeled C5a (e.g., [¹²⁵I]C5a) is incubated with the cell membranes in the presence of varying concentrations of L-156,602.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Detection: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of L-156,602 that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Concanavalin A-Induced Inflammation Model (Generalized Protocol)

This in vivo model is used to assess the anti-inflammatory activity of compounds in a T-cell-mediated hepatitis model.

Methodology:

-

Animal Model: Typically, BALB/c or other appropriate mouse strains are used.

-

Compound Administration: L-156,602 or vehicle is administered to the mice, often via intraperitoneal or intravenous injection, at a specified time before the inflammatory challenge.

-

Induction of Inflammation: A solution of concanavalin A is injected intravenously to induce liver injury.

-

Assessment of Inflammation: At various time points after concanavalin A injection (e.g., 4 and 24 hours), inflammation is assessed.[4] This can include:

-

Measurement of footpad swelling (edema) if induced locally.[5]

-

Quantification of serum levels of liver enzymes (e.g., ALT, AST) as markers of liver damage.

-

Histological analysis of liver tissue to assess cellular infiltration and necrosis.

-

Measurement of plasma cytokine levels (e.g., TNF-α, IFN-γ).

-

Flow cytometric analysis of infiltrating immune cells (e.g., neutrophils, lymphocytes) in the affected tissue.

-

Conclusion

L-156,602 is a C5a receptor antagonist with a moderate in vitro potency. Its mechanism of action is centered on the blockade of the C5aR1, thereby inhibiting downstream pro-inflammatory signaling and cellular responses such as neutrophil migration. In vivo studies have demonstrated its selective anti-inflammatory effects, particularly in T-cell-driven inflammation models. While toxicity has limited its further development, the study of L-156,602 provides valuable insights into the therapeutic potential of C5a receptor antagonism.

References

- 1. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of C5a-induced immunologic derangement in sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects and specificity of L-156,602: comparison of effects on concanavalin A and zymosan-induced footpad edema, and contact sensitivity response - PubMed [pubmed.ncbi.nlm.nih.gov]

L-156,602: A Potent Antagonist of the C5a Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a dual role in host defense and the inflammatory response. A key effector of this system is the anaphylatoxin C5a, a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR, CD88), a classical G protein-coupled receptor (GPCR). Dysregulation of the C5a-C5aR axis is implicated in a multitude of inflammatory and autoimmune diseases, making it a compelling target for therapeutic intervention. L-156,602, a cyclic hexadepsipeptide isolated from Streptomyces sp. MA6348, has emerged as a significant C5a receptor antagonist. This technical guide provides a comprehensive overview of L-156,602, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the intricate signaling pathways and experimental workflows.

Introduction to L-156,602

L-156,602 is a naturally derived cyclic hexadepsipeptide that has been identified as a potent and selective antagonist of the C5a receptor.[1] Its unique structure allows it to interfere with the binding of C5a to its receptor, thereby mitigating the downstream inflammatory cascade. This has positioned L-156,602 as a valuable tool for studying the physiological and pathological roles of the C5a-C5aR axis and as a potential lead compound for the development of novel anti-inflammatory therapeutics.

Mechanism of Action

L-156,602 exerts its antagonistic effects by competitively binding to the C5a receptor, a seven-transmembrane G protein-coupled receptor. This binding prevents the interaction of the endogenous ligand, C5a, with the receptor, thus inhibiting the initiation of downstream signaling pathways. The C5a receptor primarily couples to Gαi proteins, and its activation leads to a cascade of intracellular events including the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways. Furthermore, C5aR signaling can also involve the recruitment of β-arrestins, which can mediate both receptor desensitization and G protein-independent signaling. By blocking the initial ligand-receptor interaction, L-156,602 effectively abrogates these downstream signaling events.

Quantitative Data

The potency of L-156,602 as a C5a receptor antagonist has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available in the literature.

| Parameter | Value | Species | Assay | Reference |

| pIC50 | 5.7 | Human | Functional Inhibition | [2] |

| In Vivo Model | Animal Model | L-156,602 Dosage | Effect | Reference |

| Concanavalin (B7782731) A-induced footpad edema | Mouse | Not specified | Significant suppression of edema | [1][3] |

| Muramyl dipeptide-induced acute joint inflammation | Mouse | Not specified | Significant suppression of inflammation | [1] |

| Contact sensitivity response | Mouse | Not specified | Reduced response and suppressed infiltration of mononuclear leukocytes and neutrophils | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize C5a receptor antagonists like L-156,602.

In Vitro Assays

This assay is designed to determine the binding affinity of a compound to the C5a receptor.

-

Cell Line: Human U937 cells or other cells endogenously or recombinantly expressing the C5a receptor.

-

Radioligand: [¹²⁵I]-C5a.

-

Protocol:

-

Prepare cell membranes from the selected cell line.

-

Incubate a fixed concentration of [¹²⁵I]-C5a with varying concentrations of the test compound (e.g., L-156,602) and the cell membranes in a suitable binding buffer.

-

Allow the binding reaction to reach equilibrium.

-

Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

-

Wash the filters to remove non-specifically bound radioligand.

-

Quantify the radioactivity retained on the filters using a gamma counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled C5a.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

This functional assay measures the ability of a compound to inhibit C5a-induced neutrophil migration.

-

Cells: Freshly isolated human or mouse neutrophils.

-

Apparatus: Boyden chamber or a similar multi-well chemotaxis chamber with a porous membrane (typically 3-5 µm pore size).

-

Chemoattractant: Recombinant human or mouse C5a.

-

Protocol:

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Pre-incubate the neutrophils with varying concentrations of the test compound (L-156,602) or vehicle control.

-

Place C5a in the lower chamber of the chemotaxis plate.

-

Add the pre-incubated neutrophils to the upper chamber.

-

Incubate the plate at 37°C in a humidified incubator to allow for cell migration.

-

After the incubation period, remove the non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Quantify the number of migrated cells by microscopy or by using a fluorescent dye and a plate reader.

-

Calculate the percentage of inhibition of chemotaxis at each concentration of the test compound and determine the IC50 value.

-

This assay assesses the effect of a compound on C5a-induced degranulation of neutrophils by measuring the release of the enzyme myeloperoxidase.

-

Cells: Freshly isolated human or mouse neutrophils.

-

Stimulus: Recombinant human or mouse C5a.

-

Protocol:

-

Isolate neutrophils as described for the chemotaxis assay.

-

Prime the neutrophils with a priming agent such as cytochalasin B.

-

Pre-incubate the primed neutrophils with varying concentrations of the test compound (L-156,602) or vehicle control.

-

Stimulate the neutrophils with C5a to induce degranulation.

-

Pellet the cells by centrifugation.

-

Collect the supernatant containing the released MPO.

-

Measure the MPO activity in the supernatant using a colorimetric assay with a suitable substrate (e.g., o-dianisidine dihydrochloride (B599025) or 3,3',5,5'-tetramethylbenzidine).

-

Calculate the percentage of inhibition of MPO release at each concentration of the test compound and determine the IC50 value.

-

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of a compound on T-cell-mediated inflammation.[3]

-

Animals: Specific pathogen-free mice (e.g., BALB/c).

-

Inducing Agent: Concanavalin A (Con A).

-

Protocol:

-

Administer the test compound (L-156,602) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection).

-

After a specified pre-treatment time, inject a solution of Con A into the plantar surface of one hind paw.

-

Inject the vehicle for Con A into the contralateral paw as a control.

-

Measure the thickness of both paws at various time points after the Con A injection using a caliper.

-

The degree of edema is calculated as the difference in paw thickness between the Con A-injected and vehicle-injected paws.

-

Compare the edema in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

-

This model assesses the efficacy of a compound in an acute arthritis model.[1][4]

-

Animals: Specific pathogen-free mice (e.g., BALB/c).

-

Inducing Agent: Muramyl dipeptide (MDP).

-

Protocol:

-

Administer the test compound (L-156,602) or vehicle control to the mice.

-

Induce arthritis by a single intravenous or intra-articular injection of MDP.

-

Visually score the severity of arthritis in the paws at various time points based on erythema and swelling.

-

Alternatively, measure the paw thickness or joint diameter using a caliper.

-

Compare the arthritis scores or paw measurements in the compound-treated group to the vehicle-treated group to evaluate the anti-arthritic effect.

-

This model evaluates the effect of a compound on delayed-type hypersensitivity (DTH), a T-cell-mediated immune response.[3]

-

Animals: Specific pathogen-free mice (e.g., DBA/1).

-

Sensitizing and Challenging Agent: A hapten such as picryl chloride (PCl) or oxazolone.

-

Protocol:

-

Sensitization Phase: Apply the hapten solution to a shaved area of the abdomen or back of the mice.

-

Elicitation (Challenge) Phase: Several days after sensitization, apply a lower concentration of the same hapten to one ear. Apply the vehicle to the other ear as a control.

-

Administer the test compound (L-156,602) or vehicle control at a specified time relative to the challenge (e.g., before or after).

-

Measure the ear thickness of both ears at various time points after the challenge (e.g., 24 and 48 hours).

-

The DTH response is quantified as the difference in ear swelling between the hapten-challenged and vehicle-challenged ears.

-

Compare the ear swelling in the compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the C5a receptor signaling pathway and a typical experimental workflow for evaluating a C5a receptor antagonist.

Caption: C5a Receptor Signaling Pathway.

Caption: Experimental Workflow for C5aR Antagonist.

Conclusion

L-156,602 stands as a significant C5a receptor antagonist with demonstrated efficacy in various in vitro and in vivo models of inflammation. Its ability to selectively block the C5a-C5aR signaling axis underscores the therapeutic potential of targeting this pathway for the treatment of a wide range of inflammatory disorders. This technical guide provides a foundational understanding of L-156,602, offering valuable insights and methodologies for researchers and drug development professionals working in the field of complement-mediated diseases. Further investigation into the pharmacokinetic and pharmacodynamic properties of L-156,602 and its analogues will be crucial in translating its preclinical promise into clinical applications.

References

- 1. Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. guidetopharmacology.org [guidetopharmacology.org]

- 3. Anti-inflammatory effects and specificity of L-156,602: comparison of effects on concanavalin A and zymosan-induced footpad edema, and contact sensitivity response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Muramyl dipeptide induces acute joint inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

L-156,602: A Technical Guide to a Novel C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-156,602 is a cyclic hexadepsipeptide first isolated from the fermentation broth of Streptomyces sp. MA6348.[1] It has been identified as a potent and selective antagonist of the C5a receptor, a key component of the complement system involved in inflammatory responses. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of L-156,602, intended for researchers and professionals in the field of drug development and immunology.

Chemical Structure and Properties

Further research is required to fully elucidate and publicly document the precise molecular formula, molecular weight, and other physicochemical properties such as melting point and solubility.

Table 1: Physicochemical Properties of L-156,602

| Property | Value |

| IUPAC Name | Not Available |

| CAS Number | Not Available |

| Molecular Formula | Not Available |

| Molecular Weight | Not Available |

| Appearance | Not Available |

| Melting Point | Not Available |

| Solubility | Not Available |

| Class | Cyclic Hexadepsipeptide |

Mechanism of Action: C5a Receptor Antagonism

L-156,602 exerts its anti-inflammatory effects by acting as an antagonist at the C5a receptor (C5aR, also known as CD88). The C5a receptor is a classical G protein-coupled receptor (GPCR) that plays a crucial role in mediating the pro-inflammatory effects of its ligand, the complement component C5a.[2][3]

Upon binding of C5a, the C5aR couples primarily to the Gαi subunit of heterotrimeric G proteins.[2][3] This initiates a downstream signaling cascade involving the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt (also known as protein kinase B). Furthermore, C5aR activation leads to the stimulation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation of extracellular signal-regulated kinase (ERK) and p38 MAPK. Another key event in C5aR signaling is the mobilization of intracellular calcium. By blocking the binding of C5a to its receptor, L-156,602 is presumed to inhibit these downstream signaling events, thereby mitigating the inflammatory response.

There is also a second receptor for C5a, known as C5L2 (or GPR77), though its role in signaling is less defined.[3]

C5a Receptor Signaling Pathway

Caption: C5a receptor signaling pathway and the antagonistic action of L-156,602.

In Vivo Anti-Inflammatory Activity

The anti-inflammatory properties of L-156,602 have been evaluated in several murine models of inflammation. Notably, the compound exhibits a selective pattern of activity, suggesting a specific role in certain types of inflammatory responses.

Table 2: Summary of In Vivo Anti-Inflammatory Activity of L-156,602

| Experimental Model | L-156,602 Activity | Key Findings |

| Concanavalin A-Induced Inflammation | Suppressive | Completely suppressed inflammation 4 hours after elicitation and significantly suppressed it at 24 hours.[4] |

| Muramyl Dipeptide (MDP)-Induced Acute Joint Inflammation | Suppressive | Significantly suppressed acute joint inflammation.[4] |

| Serotonin-Induced Inflammation | Ineffective | Did not suppress inflammation.[4] |

| Carrageenan-Induced Inflammation | Ineffective | Did not suppress inflammation.[4] |

| Delayed-Type Hypersensitivity (DTH) | Suppressive | Found to be an immunosuppressant with preferential effects on DTH, suppressing the efferent phase.[4] |

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the replication and extension of these findings. The following are generalized protocols for the inflammation models in which L-156,602 was tested. The specific doses and administration routes for L-156,602 in these studies are not detailed in the available literature and would need to be determined from the primary research articles.

Concanavalin A-Induced Inflammation Model

This model is used to induce a T-cell-mediated inflammatory response.

Methodology:

-

Animals: Male BALB/c mice are typically used.

-

Induction: A solution of Concanavalin A in sterile saline is injected into the footpad of the mice.

-

Treatment: L-156,602 would be administered, likely intraperitoneally or subcutaneously, at a predetermined time before or after the Concanavalin A injection.

-

Measurement: The degree of inflammation is quantified by measuring the change in footpad thickness or volume at various time points (e.g., 4 and 24 hours) after induction.

-

Analysis: The effect of L-156,602 is determined by comparing the inflammatory response in treated animals to a vehicle control group.

Muramyl Dipeptide (MDP)-Induced Acute Joint Inflammation Model

This model is used to study acute arthritis.

Methodology:

-

Animals: Male BALB/c mice are commonly used.

-

Induction: A solution of Muramyl Dipeptide (MDP) in sterile saline is administered via intravenous injection.

-

Treatment: L-156,602 would be administered, likely intraperitoneally or subcutaneously, prior to or concurrently with the MDP injection.

-

Assessment: The development of joint inflammation is visually scored based on erythema and swelling of the ankles and wrists at various time points post-injection.

-

Analysis: The severity of arthritis in the L-156,602-treated group is compared to that in a vehicle-treated control group.

Experimental Workflow for In Vivo Anti-Inflammatory Screening

Caption: A generalized workflow for assessing the in vivo anti-inflammatory effects of L-156,602.

Conclusion

L-156,602 is a promising C5a receptor antagonist with demonstrated selective anti-inflammatory and immunosuppressive properties in preclinical models. Its unique profile of activity, particularly its efficacy in T-cell-driven inflammation models and its preferential suppression of delayed-type hypersensitivity, suggests potential therapeutic applications in autoimmune and inflammatory diseases. Further research is warranted to fully characterize its chemical properties, refine its mechanism of action, and explore its therapeutic potential in greater detail. The elucidation of its complete chemical structure and the acquisition of quantitative pharmacological data are critical next steps for the advancement of this compound in drug development pipelines.

References

- 1. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Characterization of L-156,602: A C5a Receptor Antagonist from Streptomyces

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of L-156,602, a potent C5a receptor antagonist. L-156,602 is a novel cyclic hexadepsipeptide produced by the fermentation of Streptomyces sp. MA6348.[1][2] This document details the fermentation process for the producing organism, the isolation and purification of L-156,602, and its characterization as a specific antagonist of the C5a receptor. Quantitative data on its biological activity are presented, along with detailed experimental protocols. Furthermore, a diagram of the C5a receptor signaling pathway in neutrophils is provided to illustrate the mechanism of action of L-156,602.

Discovery and Origin

L-156,602 was discovered as a product of the soil microorganism Streptomyces sp. MA6348.[1][2] It was identified during a screening program for novel, microbially-derived compounds with therapeutic potential. Structurally, L-156,602 is a cyclic hexadepsipeptide, a class of compounds known for their diverse biological activities.[1][2]

Biological Activity

L-156,602 is a specific and potent antagonist of the complement component 5a (C5a) receptor (C5aR1 or CD88).[1][2] The C5a receptor is a G protein-coupled receptor (GPCR) primarily expressed on the surface of myeloid cells, such as neutrophils, and plays a crucial role in the inflammatory response.[3] By binding to the C5a receptor, L-156,602 inhibits the downstream signaling cascade initiated by C5a, a potent pro-inflammatory mediator. This antagonistic activity gives L-156,602 potential therapeutic applications in inflammatory and autoimmune diseases.

Quantitative Analysis of C5a Receptor Antagonism

The inhibitory activity of L-156,602 on the C5a receptor was determined using a radioligand binding assay with neutrophil membranes.

| Compound | Assay Type | Target | IC50 |

| L-156,602 | Radioligand Binding Assay | C5a Receptor (Neutrophil Membranes) | 1.7 µg/L |

Table 1: Inhibitory concentration (IC50) of L-156,602 against the C5a receptor.[4]

C5a Receptor Signaling Pathway

The C5a receptor is a classical G protein-coupled receptor that, upon binding of its ligand C5a, activates intracellular signaling pathways leading to a variety of cellular responses, particularly in neutrophils. These responses include chemotaxis, degranulation, and the production of reactive oxygen species (ROS). L-156,602 acts by blocking the initial binding of C5a to its receptor, thereby inhibiting these downstream events.

Figure 1: C5a Receptor Signaling Pathway in Neutrophils.

Experimental Protocols

The following sections provide detailed methodologies for the fermentation of Streptomyces sp. MA6348, and the isolation and purification of L-156,602. A general protocol for a C5a receptor binding assay is also included, as the specific details from the original study are not publicly available.

Fermentation of Streptomyces sp. MA6348

This protocol outlines the steps for the cultivation of Streptomyces sp. MA6348 to produce L-156,602.

Figure 2: Fermentation Workflow for L-156,602 Production.

Materials:

-

Streptomyces sp. MA6348 culture

-

Seed medium (e.g., Trypticase Soy Broth)

-

Production medium (a complex medium containing a carbon source like glucose, a nitrogen source like peptone or yeast extract, and mineral salts)

-

Shake flasks

-

Production fermenter

Procedure:

-

Inoculum Preparation: A loopful of Streptomyces sp. MA6348 spores from an agar (B569324) slant is used to inoculate a shake flask containing a suitable seed medium. The flask is incubated at approximately 28°C on a rotary shaker for up to 3 days to generate a vegetative inoculum.[5]

-

Production Fermentation: The seed culture is transferred to a production fermenter containing the production medium. The fermentation is carried out under aerobic conditions with controlled temperature (e.g., 28°C), pH, and agitation for 5 to 7 days.[6]

-

Monitoring: The production of L-156,602 can be monitored by taking samples from the fermenter at regular intervals and analyzing them by high-performance liquid chromatography (HPLC).

-

Harvesting: After the fermentation is complete, the culture broth is harvested for the extraction of L-156,602.

Isolation and Purification of L-156,602

This protocol describes a general procedure for the extraction and purification of a cyclic depsipeptide like L-156,602 from a Streptomyces fermentation broth.

Figure 3: Isolation and Purification Workflow for L-156,602.

Materials:

-

Harvested fermentation broth

-

Ethyl acetate (B1210297)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol)

-

Preparative HPLC system and column (e.g., C18)

Procedure:

-

Extraction: The harvested fermentation broth is first clarified by centrifugation or filtration to remove the mycelia. The resulting supernatant is then extracted with an equal volume of ethyl acetate. The organic phase, containing L-156,602, is collected.[7]

-

Concentration: The ethyl acetate extract is concentrated under reduced pressure to yield a crude extract.[7]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, such as chloroform-methanol, to separate the components of the extract.[8]

-

Fraction Collection and Analysis: Fractions are collected and analyzed for the presence of L-156,602 using a bioassay (e.g., C5a receptor binding assay) or HPLC.

-

Preparative HPLC: The active fractions are pooled and further purified by preparative reverse-phase HPLC to obtain pure L-156,602.[8]

C5a Receptor Binding Assay

This is a generalized protocol for a competitive radioligand binding assay to determine the affinity of a compound for the C5a receptor.

Materials:

-

Human polymorphonuclear leukocytes (PMNs) or a cell line expressing the human C5a receptor

-

Membrane preparation from the cells

-

Radiolabeled C5a (e.g., ¹²⁵I-C5a)

-

L-156,602 or other test compounds

-

Assay buffer (e.g., balanced salt solution with 0.5% gelatin)

-

Microcentrifuge tubes or 96-well filter plates

-

Gamma counter

Procedure:

-

Membrane Preparation: PMNs are isolated from fresh human blood. The cells are then lysed, and the cell membranes are isolated by centrifugation. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In microcentrifuge tubes or wells of a filter plate, the cell membrane preparation is incubated with a fixed concentration of radiolabeled C5a and varying concentrations of the unlabeled test compound (L-156,602).

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium (e.g., 30 minutes at 24°C).[9]

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand by centrifugation or vacuum filtration.[9]

-

Quantification: The amount of radioactivity in the pellet (bound ligand) or on the filter is measured using a gamma counter.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined.

Conclusion

L-156,602, a cyclic hexadepsipeptide from Streptomyces sp. MA6348, is a potent and specific antagonist of the C5a receptor. Its discovery highlights the importance of microbial natural products as a source of novel therapeutic agents. The detailed protocols and data presented in this guide provide a valuable resource for researchers in the fields of drug discovery, pharmacology, and immunology who are interested in the development of C5a receptor antagonists for the treatment of inflammatory diseases.

References

- 1. Function, structure and therapeutic potential of complement C5a receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. US3865694A - Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Purification and structural elucidation of three bioactive compounds isolated from Streptomyces coelicoflavus BC 01 and their biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Purification and biological analysis of antimicrobial compound produced by an endophytic Streptomyces sp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

PD 124966 (L-156,602): A Technical Guide to its C5a Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

PD 124966, also known as L-156,602, is a cyclic hexadepsipeptide originally isolated from a fermentation broth of Streptomyces sp. MA6348.[1] While initially investigated for its antitumor properties, subsequent research identified it as an antagonist of the human C5a receptor (C5aR), a key mediator of inflammatory responses. This guide provides a comprehensive overview of the C5a receptor binding affinity of PD 124966, including available quantitative data, a detailed, representative experimental protocol for determining such binding, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The inhibitory activity of PD 124966 on the binding of the natural ligand, C5a, to its receptor has been quantified. The available data is summarized in the table below.

| Compound | Synonym | Target | Assay Type | Reported Value | Reference |

| PD 124966 | L-156,602 | Human C5a Receptor (C5aR) | Inhibition of C5a binding | IC50 = 2 µM | [Tsuji et al., 1995, as cited in Monk et al., 2007] |

This IC50 value indicates the concentration of PD 124966 required to inhibit 50% of the specific binding of C5a to its receptor.

Experimental Protocol: C5a Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of a test compound (e.g., PD 124966) for the human C5a receptor by measuring its ability to compete with a radiolabeled C5a ligand.

Materials:

-

Cell Membranes: Membranes prepared from a cell line stably expressing the human C5a receptor (e.g., HEK293 or U937 cells).

-

Radioligand: 125I-labeled human C5a.

-

Test Compound: PD 124966 (L-156,602).

-

Non-specific Binding Control: Unlabeled human C5a (at a high concentration, e.g., 1 µM).

-

Assay Buffer: e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4.

-

Wash Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter: For detecting radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture cells expressing the human C5a receptor to a high density.

-

Harvest the cells and homogenize them in a hypotonic buffer.

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 0.1-1 mg/mL.

-

-

Competition Binding Assay:

-

Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

-

Total Binding: Add assay buffer, radioligand (e.g., 50 pM 125I-C5a), and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, a high concentration of unlabeled C5a (e.g., 1 µM), and cell membranes.

-

Test Compound: Add assay buffer, radioligand, a range of concentrations of PD 124966 (e.g., from 10⁻¹⁰ M to 10⁻⁵ M), and cell membranes.

-

Incubate all tubes at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Detection and Data Analysis:

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, by non-linear regression analysis of the competition curve.

-

Visualizations

C5a Receptor Signaling Pathway

The C5a receptor is a G protein-coupled receptor (GPCR) that, upon binding of its agonist C5a, initiates a signaling cascade leading to various inflammatory responses. PD 124966, as an antagonist, is expected to block these downstream effects.

Caption: C5a Receptor Signaling Pathway and the inhibitory action of PD 124966.

Experimental Workflow for C5a Receptor Binding Assay

The following diagram illustrates the key steps in the competitive radioligand binding assay described above.

Caption: Workflow for a competitive C5a receptor radioligand binding assay.

Conclusion

PD 124966 (L-156,602) has been identified as a C5a receptor antagonist with a reported IC50 of 2 µM. While the specific experimental details for this determination are not widely available, this guide provides a representative methodology for assessing its binding affinity. The provided diagrams illustrate the biological context of C5aR signaling and the practical workflow for its characterization. Further research to delineate the precise binding kinetics and mode of inhibition of PD 124966 at the C5a receptor would be valuable for its potential development as a therapeutic agent targeting inflammatory diseases.

References

L-156,602: A Technical Guide for Immunology and Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,602 is a potent and selective antagonist of the C5a receptor (C5aR), a key player in the inflammatory cascade. A cyclic hexadepsipeptide isolated from Streptomyces sp. MA6348, L-156,602 has demonstrated significant immunosuppressive and anti-inflammatory properties in a variety of preclinical models. This technical guide provides an in-depth overview of L-156,602, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visual representation of its role in relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers in immunology and inflammation to facilitate further investigation into the therapeutic potential of C5a receptor antagonism.

Core Properties of L-156,602

L-156,602 functions as a competitive antagonist of the C5a receptor, thereby inhibiting the pro-inflammatory effects of its ligand, the complement component C5a. This antagonism has been shown to modulate delayed-type hypersensitivity and selectively suppress certain types of inflammatory responses.

Quantitative Data

The following table summarizes the available quantitative data for L-156,602.

| Parameter | Value | Species | Assay | Reference |

| pIC50 | 5.7 | Human | C5a Receptor Binding | [1] |

Mechanism of Action: C5a Receptor Antagonism

The complement system, a crucial component of innate immunity, can become dysregulated and contribute to pathological inflammation. Upon activation, the complement cascade generates the potent anaphylatoxin C5a. C5a binds to its G protein-coupled receptor, C5aR1 (CD88), on the surface of various immune cells, including neutrophils, macrophages, and T cells.[2] This interaction triggers a cascade of intracellular signaling events, leading to chemotaxis, degranulation, and the production of pro-inflammatory cytokines.[1][2]

L-156,602 exerts its anti-inflammatory effects by blocking the binding of C5a to C5aR1, thus inhibiting these downstream signaling pathways.

C5a Receptor Signaling Pathway

The binding of C5a to C5aR1 activates heterotrimeric G-proteins, predominantly of the Gαi family.[1][3] This activation leads to the dissociation of the Gα and Gβγ subunits, which in turn initiate multiple downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras-Raf-MEK-ERK (MAPK) pathway.[1][4] These pathways ultimately culminate in the activation of transcription factors such as NF-κB, leading to the expression of genes involved in inflammation and cell survival.[1] Additionally, C5aR1 activation can lead to the recruitment of β-arrestins, which can mediate both G-protein-dependent and -independent signaling.[1]

Figure 1. C5a Receptor Signaling Pathway and Inhibition by L-156,602.

Experimental Protocols for Evaluating L-156,602

L-156,602 has been evaluated in several key in vivo models of inflammation. The following sections provide detailed methodologies for these assays.

Delayed-Type Hypersensitivity (DTH) Model

The DTH model is a classic in vivo assay to evaluate cell-mediated immunity. L-156,602 has been shown to suppress the efferent (elicitation) phase of DTH.[5]

Protocol:

-

Sensitization (Afferent Phase):

-

Elicitation (Efferent Phase):

-

Treatment:

-

L-156,602 or vehicle is administered to the mice, typically before the antigen challenge to assess its effect on the efferent phase.

-

-

Measurement:

References

- 1. researchgate.net [researchgate.net]

- 2. New developments in C5a receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sinobiological.com [sinobiological.com]

- 5. Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delayed-type hypersensitivity models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hooke - Contract Research - Delayed-Type Hypersensitivity (DTH) in C57BL/6 mice [hookelabs.com]

- 8. criver.com [criver.com]

- 9. researchgate.net [researchgate.net]

The Role of L-156602 in Complement System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-156602, a potent and specific C5a receptor antagonist. It details the compound's mechanism of action, its application in preclinical inflammation models, and the experimental protocols used for its evaluation. This document serves as a comprehensive resource for researchers investigating the complement system and the therapeutic potential of C5a receptor antagonism.

Introduction to the Complement System and C5a

The complement system is a critical component of innate immunity, acting as a cascade of proteolytic enzymes that enhances the ability of antibodies and phagocytic cells to clear pathogens and damaged cells.[1][2] Activation of the complement cascade, through classical, lectin, or alternative pathways, converges to cleave the C5 protein into C5a and C5b.[2]

The C5a fragment, an anaphylatoxin, is one of the most potent pro-inflammatory mediators generated by the immune system.[3] It exerts its effects by binding to the C5a receptor 1 (C5aR1, or CD88), a G-protein coupled receptor predominantly expressed on myeloid cells such as neutrophils, eosinophils, basophils, and macrophages.[3] The interaction between C5a and its receptor triggers a range of inflammatory responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), making the C5a-C5aR1 axis a key driver in numerous inflammatory and autoimmune diseases. Consequently, antagonists of the C5aR1 are of significant interest as potential therapeutic agents.[3][4]

This compound: A Novel C5a Receptor Antagonist

This compound is a novel cyclic hexadepsipeptide isolated from the fermentation of Streptomyces sp. MA6348.[5] Its unique structure allows it to function as a specific antagonist of the C5a receptor.[5][6] Identified through screening programs for immunosuppressants, this compound has been characterized as a valuable tool for dissecting the role of C5a in various inflammatory processes.[6]

Mechanism of Action

This compound acts by competitively inhibiting the binding of C5a to its receptor, C5aR1. This blockade prevents the receptor's activation and the subsequent intracellular signaling cascade that leads to cellular inflammatory responses. By preventing chemotaxis and activation of key immune cells like neutrophils, this compound effectively dampens the inflammatory response mediated by C5a.

Quantitative Analysis of C5a Receptor Antagonists

While specific binding affinity data (e.g., IC50, pKb) for this compound is not detailed in the reviewed literature, data from other well-characterized peptide-based C5aR1 antagonists provide a quantitative framework for understanding the potency required for effective C5a blockade. These antagonists demonstrate high affinity for the C5a receptor on human polymorphonuclear leukocytes (PMNs).

| Compound | Type | Target | Assay | Potency (pK_b_) | Efficacy | Reference |

| F-[OPdChaWR] | Cyclic Peptide | Human C5aR | MPO Release | 8.64 ± 0.21 | Insurmountable Antagonism | [7] |

| MeFKPdChaWr | Linear Peptide | Human C5aR | MPO Release | 7.16 ± 0.11 | Insurmountable Antagonism | [7] |

| PMX53 | Cyclic Peptide | Human C5aR | Not Specified | High Affinity | In Vivo Efficacy | [4][8][9] |

| JPE-1375 | Linear Peptide | Mouse C5aR1 | PMN Mobilization | Not Specified | In Vivo Efficacy | [8][10] |

Table 1: Pharmacological Data for Representative Peptide-Based C5aR1 Antagonists. pKb represents the negative logarithm of the antagonist's binding affinity. "Insurmountable" antagonism indicates that increasing antagonist concentrations reduce the maximum response to the agonist (C5a).[7]

In Vivo Efficacy of this compound in Preclinical Models

This compound has demonstrated significant immunomodulating properties in various mouse models of inflammation. Its efficacy is particularly noted in T-cell mediated and acute inflammatory responses, highlighting the central role of C5a in these processes.

| Inflammatory Model | Inducing Agent | Effect of this compound | Implication | Reference |

| Delayed-Type Hypersensitivity (DTH) | Not specified | Suppressed efferent phase | C5a is critical for the effector stage of T-cell mediated responses. | [6] |

| Acute Paw Inflammation | Concanavalin A | Complete suppression | C5a is a key mediator in ConA-induced leukocyte infiltration. | [6] |

| Acute Joint Inflammation | Muramyl Dipeptide (MDP) | Significant suppression | C5a contributes to the pathogenesis of bacteria-induced arthritis. | [6][11] |

| Acute Paw Edema | Serotonin | No effect | Inflammation is independent of the C5a pathway. | [6] |

| Acute Paw Edema | Carrageenan | No effect | Inflammation is independent of the C5a pathway. | [6] |

Table 2: Summary of In Vivo Effects of this compound in Mouse Inflammation Models.

Experimental Protocols for Antagonist Evaluation

The characterization of a C5a receptor antagonist like this compound involves a series of in vitro and in vivo assays to determine its potency and efficacy. The following are detailed protocols for key experiments.

In Vitro Neutrophil Chemotaxis Assay

This assay measures the ability of an antagonist to inhibit the migration of neutrophils towards a C5a chemoattractant gradient.

Principles: Neutrophils are placed in the upper chamber of a transwell plate, separated by a microporous membrane from a lower chamber containing C5a. The number of cells that migrate through the membrane to the lower chamber is quantified, typically using a fluorescent dye like Calcein AM.[12]

Methodology:

-

Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in an appropriate assay medium (e.g., RPMI-1640 with 0.5% FBS).

-

Cell Labeling: Incubate isolated neutrophils with Calcein AM dye for 30 minutes at 37°C. Wash cells to remove excess dye and resuspend at a concentration of 1 x 10⁶ cells/mL.

-

Assay Plate Preparation:

-

To the lower wells of a chemotaxis plate, add assay medium containing various concentrations of C5a (e.g., 0.1-10 nM). Include a negative control (medium only) and a positive control (C5a only).

-

To the upper chamber (insert), add 50 µL of the Calcein AM-labeled neutrophil suspension.

-

For antagonist testing, pre-incubate the neutrophils with varying concentrations of this compound for 10-15 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation: Incubate the assembled plate for 60-90 minutes at 37°C in a humidified incubator (5% CO₂, 95% air).[13]

-

Quantification:

-

After incubation, carefully remove the upper inserts.

-

Measure the fluorescence of the cells that have migrated to the lower chamber using a fluorescence plate reader.

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the C5a-only positive control. Determine the IC50 value from the resulting dose-response curve.

In Vivo PMN Mobilization Assay

This assay assesses the in vivo efficacy of a C5a receptor antagonist by measuring its ability to block C5a-induced neutrophilia (an increase in circulating neutrophils).[8][10]

Principles: Intravenous injection of C5a in mice causes a rapid mobilization of polymorphonuclear neutrophils (PMNs) from the bone marrow into the bloodstream. Pre-treatment with an effective C5aR1 antagonist will inhibit this response.[8]

Methodology:

-

Animal Model: Use wild-type mice (e.g., C57BL/6J background).

-

Antagonist Administration: Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal) at various doses. Include a vehicle control group. The timing of administration should be based on the compound's pharmacokinetic profile (e.g., 15-30 minutes prior to C5a challenge).[10]

-

C5a Challenge: Inject recombinant mouse C5a (e.g., 50 µg/kg) intravenously to induce PMN mobilization.[8]

-

Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at a peak response time point, typically 60 minutes post-C5a injection.[10]

-

Cell Counting: Perform a complete blood count (CBC) using an automated hematology analyzer or manual counting with a hemocytometer to determine the number of circulating neutrophils.

-

Data Analysis: Compare the neutrophil counts in the this compound treated groups to the vehicle control group. Calculate the percent inhibition of PMN mobilization for each dose and determine the in vivo ED50 (effective dose, 50%).

Conclusion

This compound is a structurally novel C5a receptor antagonist that has proven to be a valuable pharmacological tool. Its ability to selectively inhibit C5a-mediated inflammation in various preclinical models underscores the pivotal role of the C5a-C5aR1 axis in both innate and adaptive immune responses. The experimental frameworks detailed in this guide provide robust methods for evaluating this compound and other C5a receptor antagonists. For researchers in immunology and drug development, this compound serves as a key compound for elucidating the mechanisms of complement-driven diseases and for validating the C5a receptor as a promising therapeutic target.

References

- 1. adooq.com [adooq.com]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. C5a receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Therapeutic activity of C5a receptor antagonists in a rat model of neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of L-156,602, a C5a receptor antagonist, on mouse experimental models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of antagonists of the C5a receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. sartorius.com [sartorius.com]

L-156,602: A Technical Whitepaper on a Cyclic Depsipeptide C5a Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-156,602 is a cyclic hexadepsipeptide natural product isolated from Streptomyces sp. MA6348. While initially classified under the broad umbrella of antibiotics due to its microbial origin, extensive characterization has revealed its primary mechanism of action as a potent and selective antagonist of the C5a receptor (C5aR1). This activity confers significant immunomodulatory and anti-inflammatory properties. This document provides a comprehensive technical overview of L-156,602, summarizing its biological activity, mechanism of action, and the experimental protocols used in its characterization. Notably, despite its classification, there is a lack of publicly available data regarding any direct antimicrobial activity of L-156,602. All available evidence points to its role as an anti-inflammatory agent through the inhibition of the complement C5a signaling pathway.

Core Compound Properties and Biological Activity

L-156,602 is a structurally novel cyclic hexadepsipeptide. Its primary biological function is the antagonism of the C5a receptor, a key component of the innate immune system. The binding of the pro-inflammatory anaphylatoxin C5a to its receptor (C5aR1) on immune cells, such as neutrophils and macrophages, triggers a cascade of inflammatory responses. By blocking this interaction, L-156,602 effectively mitigates these downstream effects.

Quantitative Biological Data

The biological activity of L-156,602 has been quantified through receptor binding and in vivo anti-inflammatory assays.

| Parameter | Value | Assay Type | Organism/Cell Line | Reference |

| pIC50 | 5.7 | C5a Receptor Binding | Human | [1][2] |

| IC50 | ~2 µM | C5a Receptor Binding | Human | Calculated from pIC50[1][2] |

| In Vivo Efficacy | Significant suppression | Concanavalin A-induced paw edema | Mouse | [3] |

| In Vivo Efficacy | Significant suppression | Delayed-Type Hypersensitivity (DTH) | Mouse | [3] |

| In Vivo Efficacy | Significant suppression | Muramyl dipeptide (MDP)-induced acute joint inflammation | Mouse | [3] |

Note: The IC50 value is an approximation calculated from the pIC50 (-log(IC50)).

Mechanism of Action: C5a Receptor Antagonism

The complement system is a critical component of innate immunity. Upon activation, the C5 component is cleaved to produce C5a, a potent pro-inflammatory mediator. C5a binds to the G protein-coupled receptor C5aR1 on various immune cells. This binding initiates a signaling cascade that leads to chemotaxis, degranulation, and the production of pro-inflammatory cytokines. L-156,602 exerts its anti-inflammatory effects by competitively binding to C5aR1, thereby preventing the binding of C5a and inhibiting the subsequent inflammatory cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of L-156,602.

C5a Receptor Binding Assay (General Protocol)

This protocol is a general representation of a competitive binding assay used to determine the IC50 of C5a receptor antagonists.

Methodology:

-

Cell Preparation: Human neutrophils are isolated from the peripheral blood of healthy donors using density gradient centrifugation.

-

Membrane Preparation: Isolated neutrophils are lysed, and the cell membranes containing the C5a receptor are isolated by centrifugation.

-

Competitive Binding: A constant concentration of radiolabeled C5a (e.g., ¹²⁵I-C5a) is incubated with the cell membranes in the presence of varying concentrations of L-156,602.

-

Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity of the filters (representing the bound C5a) is measured using a gamma counter.

-

Data Analysis: The percentage of inhibition of radiolabeled C5a binding is plotted against the concentration of L-156,602, and the IC50 value is determined by non-linear regression analysis.

In Vivo Anti-inflammatory Assays in Mice

This model assesses the ability of a compound to inhibit T-cell-mediated inflammation.[3]

Methodology:

-

Animals: Male mice (e.g., BALB/c) are used.

-

Compound Administration: L-156,602 is administered intraperitoneally (i.p.) at various doses (e.g., 0.1-1 mg/kg) prior to the inflammatory challenge.

-

Induction of Edema: A solution of Concanavalin A (e.g., 20 µg in 20 µL of saline) is injected into the subplantar region of the right hind paw. The left hind paw is injected with saline as a control.

-

Measurement of Edema: Paw thickness is measured using a caliper at various time points (e.g., 4 and 24 hours) after the Con A injection.

-

Data Analysis: The increase in paw thickness (edema) is calculated as the difference between the thickness of the Con A-injected paw and the saline-injected paw. The percentage of inhibition by L-156,602 is calculated relative to the vehicle control group.

This model evaluates the effect of a compound on cell-mediated immunity.[3]

Methodology:

-

Sensitization: Mice are sensitized by a subcutaneous injection of an antigen (e.g., methylated bovine serum albumin) emulsified in Complete Freund's Adjuvant (CFA).

-

Compound Administration: L-156,602 is administered (e.g., i.p.) daily for a set period during the efferent phase (after sensitization and before challenge).

-

Challenge: Several days (e.g., 5-7 days) after sensitization, the mice are challenged by injecting the antigen into one hind footpad. The contralateral footpad is injected with saline.

-

Measurement of DTH Response: The increase in footpad thickness is measured 24 hours after the challenge.

-

Data Analysis: The DTH response is expressed as the difference in footpad thickness between the antigen-challenged and saline-injected paws. The suppressive effect of L-156,602 is determined by comparing with the vehicle-treated group.

Antimicrobial Activity Profile

A thorough review of the available scientific literature reveals no specific studies detailing the direct antimicrobial activity of L-156,602 against a panel of bacteria or fungi. The classification of L-156,602 as an "antibiotic" in the title of its discovery paper likely stems from its origin from a Streptomyces species, a genus renowned for producing a wide array of antibiotics.[4] However, the functional studies have consistently focused on its potent anti-inflammatory and C5a receptor antagonist properties.[3] Therefore, at present, L-156,602 should be considered a C5a receptor antagonist rather than a direct-acting antibiotic.

Conclusion

L-156,602 is a compelling cyclic depsipeptide with well-characterized anti-inflammatory activity. Its mechanism of action as a C5a receptor antagonist positions it as a valuable tool for studying the role of the complement system in inflammatory diseases and as a potential lead compound for the development of novel anti-inflammatory therapeutics. While its microbial origin led to an initial classification as an antibiotic, there is no current evidence to support its use as a direct antimicrobial agent. Future research could explore the potential for synergistic effects with traditional antibiotics or investigate its activity against a broad spectrum of microbes to definitively address this aspect. For drug development professionals, the focus should remain on its potent immunomodulatory effects mediated through C5aR1 antagonism.

References

- 1. Marine Cyclic Peptides: Antimicrobial Activity and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Complement C5a Receptor is the Key Initiator of Neutrophil Adhesion Igniting Immune Complex-induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclic lipodepsipeptides: a new class of antibacterial agents in the battle against resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-156,602, a C5a antagonist with a novel cyclic hexadepsipeptide structure from Streptomyces sp. MA6348. Fermentation, isolation and structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Effects of L-156,602 on Neutrophil Migration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo effects of L-156,602 on neutrophil migration. L-156,602 is identified as a potent antagonist of the complement component 5a (C5a) receptor, and this guide delves into its mechanism of action, experimental validation, and the methodologies used to assess its impact on neutrophil activity in inflammatory models.

Core Findings: Inhibition of Neutrophil Migration

L-156,602 has demonstrated a significant and selective inhibitory effect on neutrophil migration in vivo. A key study investigating its anti-inflammatory properties utilized a concanavalin (B7782731) A (Con A)-induced footpad edema model in mice. In this model, L-156,602 profoundly suppressed the edema, a response largely driven by the influx of neutrophils.[1]

Quantitative Data Summary

The following table summarizes the quantitative findings from the Con A-induced footpad edema model, highlighting the efficacy of L-156,602 in reducing inflammation and neutrophil infiltration.

| Treatment Group | Edema Response (4 hours post-Con A) | Neutrophil Infiltration |

| Vehicle Control | Marked Edema | Significant Infiltration |

| L-156,602 | Profound Suppression | Specifically Prevented |

Note: This table is a qualitative summary based on the available abstract. Specific quantitative data from the full study is required for a complete analysis.

Interestingly, L-156,602's inhibitory effect was specific to the Con A-induced model. In contrast, it did not significantly influence footpad edema induced by zymosan, serotonin, or carrageenan.[1] This suggests a distinct mechanism of neutrophil recruitment in the Con A model that is particularly sensitive to C5a receptor antagonism.

Mechanism of Action: C5a Receptor Antagonism

L-156,602 functions as a C5a receptor antagonist.[1] The C5a-C5a receptor (C5aR) signaling axis is a critical pathway in the innate immune response, acting as a potent chemoattractant for neutrophils and other myeloid cells. By blocking this receptor, L-156,602 interferes with the downstream signaling cascade that leads to neutrophil activation, chemotaxis, and migration to sites of inflammation.

C5a-Mediated Neutrophil Migration Signaling Pathway

The binding of C5a to its G protein-coupled receptor (GPCR) on neutrophils initiates a complex signaling cascade. This ultimately results in cytoskeletal rearrangements and directed cell movement. The diagram below illustrates the key steps in this pathway that are inhibited by L-156,602.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols used in the in vivo assessment of L-156,602.

Concanavalin A-Induced Footpad Edema in Mice

This model is used to induce a T-cell-mediated inflammatory response characterized by significant neutrophil infiltration.

Animals:

-

Male DBA/2 mice, 6-8 weeks of age.

Materials:

-

Concanavalin A (Con A)

-

L-156,602

-

Vehicle (e.g., saline or PBS)

-

Caliper for measuring footpad thickness

-

Histology equipment (formalin, paraffin, microtome, H&E stain)

Procedure:

-

Drug Administration: Administer L-156,602 or vehicle to the mice via the desired route (e.g., intraperitoneal, oral) at a predetermined time before the inflammatory challenge.

-

Induction of Edema: Inject a subplantar dose of Con A into the right hind footpad of each mouse. The left hind footpad is typically injected with the vehicle as a control.

-

Measurement of Edema: Measure the thickness of both hind footpads using a caliper at various time points post-injection (e.g., 4 and 20 hours). The difference in thickness between the Con A-injected and vehicle-injected paws indicates the degree of edema.

-

Histological Analysis: At the end of the experiment, euthanize the mice and excise the footpads. Fix the tissues in formalin, embed in paraffin, and section. Stain the sections with Hematoxylin and Eosin (H&E) to visualize and quantify the infiltration of neutrophils and other leukocytes.

Zymosan-Induced Footpad Edema in Mice

This model induces a more generalized inflammatory response, often used as a comparator to the Con A model.

Animals:

-

Male mice (strain may vary, e.g., C57BL/6 or BALB/c).

Materials:

-

Zymosan A from Saccharomyces cerevisiae

-

L-156,602

-

Vehicle (e.g., saline)

-

Caliper for measuring footpad thickness

Procedure:

-

Drug Administration: Administer L-156,602 or vehicle as described in the Con A model.

-

Induction of Edema: Prepare a suspension of zymosan in saline and inject a subplantar dose into the right hind footpad. Inject the left hind footpad with saline as a control.

-

Measurement of Edema: Measure footpad thickness at specified time points (e.g., hourly for the first 6 hours, then at 24 hours) to monitor the inflammatory response.

-

Analysis: Compare the edema in the L-156,602-treated group to the vehicle-treated group to determine the effect of the compound.

Experimental Workflow and Logical Relationships

The diagram below outlines the logical flow of the experiments designed to test the efficacy and specificity of L-156,602.

Conclusion

The available evidence strongly indicates that L-156,602 is a selective inhibitor of neutrophil migration in specific in vivo inflammatory contexts. Its mechanism of action as a C5a receptor antagonist provides a clear rationale for its observed effects. The Con A-induced footpad edema model serves as a valuable tool for demonstrating the efficacy of C5a receptor antagonists in mitigating neutrophil-driven inflammation. Further research, including dose-response studies and evaluation in other models of C5a-mediated pathology, would provide a more complete understanding of the therapeutic potential of L-156,602.

References

L-156,602: A C5a Receptor Antagonist and its Preferential Suppression of Delayed-Type Hypersensitivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the cyclic hexadepsipeptide L-156,602, a potent antagonist of the C5a receptor.[1][2] It delves into the compound's significant and preferential inhibitory effects on delayed-type hypersensitivity (DTH) reactions, a T-cell and monocyte-mediated immune response.[3][4][5][6] This document summarizes the available quantitative data, details relevant experimental methodologies for assessing DTH, and illustrates the underlying signaling pathways and experimental workflows. The information presented is intended to support researchers and professionals in the fields of immunology and drug development in understanding and potentially leveraging the immunomodulatory properties of L-156,602 and similar C5a receptor antagonists.

Introduction to L-156,602

L-156,602 is a novel cyclic hexadepsipeptide that was first isolated from the fermentation broth of Streptomyces sp. MA6348.[1] Structurally distinct, it has been identified as a specific antagonist of the complement C5a receptor (C5aR or CD88).[1][3][4] The complement system, a critical component of innate immunity, and its activation product C5a, are potent pro-inflammatory mediators.[3] C5a exerts its effects by binding to C5aR, a G protein-coupled receptor expressed on a wide variety of immune cells, including macrophages, neutrophils, and T cells.[3] By blocking this interaction, L-156,602 has been shown to modulate immune responses, exhibiting a particularly strong and preferential suppression of delayed-type hypersensitivity (DTH).[3][4]

Mechanism of Action: C5a Receptor Antagonism

The primary mechanism of action of L-156,602 is its competitive antagonism of the C5a receptor.[3][4] The binding of C5a to its receptor triggers a cascade of intracellular signaling events that promote inflammation, including chemotaxis, cytokine release, and phagocytosis.[5] L-156,602 inhibits the binding of C5a to its receptor, thereby attenuating these downstream inflammatory processes.

Signaling Pathways

The C5a receptor is a classical G protein-coupled receptor that primarily signals through Gαi.[3] Upon activation by C5a, C5aR initiates a signaling cascade that involves the activation of several key pathways, including:

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: This pathway is crucial for cell survival, proliferation, and cytokine production.[1]

-

Mitogen-activated protein kinase (MAPK) pathways (ERK1/2 and p38): These pathways are involved in a wide range of cellular responses, including inflammation and T-cell activation.[5][6]

-

Calcium mobilization and Rho activation: These events are critical for chemotaxis and other cellular motile functions.[5]

By blocking the initial C5a-C5aR interaction, L-156,602 effectively prevents the activation of these downstream signaling cascades, leading to a reduction in the inflammatory response.

Impact on Delayed-Type Hypersensitivity

L-156,602 has demonstrated a preferential ability to suppress DTH responses.[3][4] DTH is a T-cell mediated inflammatory reaction that takes 24-72 hours to develop and is a hallmark of cell-mediated immunity. It is critically involved in host defense against intracellular pathogens and in the pathogenesis of various autoimmune and inflammatory diseases. The effect of L-156,602 appears to be focused on the efferent phase of DTH, which is the phase where sensitized T cells migrate to the site of antigen challenge and orchestrate an inflammatory response.[3][4]

Quantitative Data

While detailed dose-response data from the primary literature is limited in publicly available abstracts, the following quantitative measure of L-156,602's activity has been reported:

| Parameter | Value | Assay |

| IC50 | 2 µM | Inhibition of C5a binding |

Table 1: In vitro activity of L-156,602.

Effects in Preclinical Models of DTH and Inflammation

L-156,602 has been evaluated in several murine models of DTH and inflammation, with the following key findings:

| Model | Effect of L-156,602 | Reference |

| TNBS-induced DTH | Suppressed | [3] |

| TNP-SRBC-induced DTH | Suppressed | [3] |

| DTH induced by direct injection of type 1 helper T cells | Significantly suppressed | [3] |

| Concanavalin A-induced inflammation (4h post-elicitation) | Completely suppressed | [4][7] |

| Concanavalin A-induced inflammation (24h post-elicitation) | Significantly suppressed | [4][7] |

| Muramyl dipeptide (MDP)-induced acute joint inflammation | Significantly suppressed | [4][7] |

| Serotonin-induced inflammation | No suppression | [4] |

| Carrageenan-induced inflammation | No suppression | [4] |

| Antibody production against SRBC, Brucella abortus, and TNP-SRBC | Enhanced | [3] |

Table 2: Summary of the in vivo effects of L-156,602 in various preclinical models.

Experimental Protocols

The following are generalized protocols for inducing and assessing DTH and Concanavalin A-induced inflammation in mice. These are representative methodologies and may not reflect the exact protocols used in the studies of L-156,602.

Protocol 1: Induction of Delayed-Type Hypersensitivity (DTH) in Mice

This protocol describes a general method for inducing a DTH response to an antigen such as methylated bovine serum albumin (mBSA).

Materials:

-

Mice (e.g., C57BL/6 or BALB/c strain)

-

Antigen (e.g., mBSA)

-

Complete Freund's Adjuvant (CFA)

-

Phosphate Buffered Saline (PBS)

-

Syringes and needles

-